molecular formula C17H18N2OS B2816613 N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide CAS No. 2034232-83-0

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2816613
CAS No.: 2034232-83-0
M. Wt: 298.4
InChI Key: DPXKRNAWTANCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The cyclopropylpyridine intermediate is then reacted with a benzoyl chloride derivative to form the benzamide structure. This step often requires the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
  • Methylthio Substitution

    • Finally, the introduction of the methylthio group is accomplished through a substitution reaction using a suitable thiol reagent, such as methylthiol, under mild conditions to avoid degradation of the compound.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps:

    • Formation of the Cyclopropylpyridine Intermediate

      • Starting with a pyridine derivative, a cyclopropyl group is introduced via cyclopropanation reactions. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions.

    Chemical Reactions Analysis

    Types of Reactions

    N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    • Oxidation

      • The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
    • Reduction

      • The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
    • Substitution

      • The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or pyridine rings, using reagents like alkyl halides or acyl chlorides.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

      Reduction: Lithium aluminum hydride, sodium borohydride.

      Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.

    Major Products

      Oxidation: Sulfoxides, sulfones.

      Reduction: Amines.

      Substitution: Various substituted derivatives depending on the reagents used.

    Scientific Research Applications

    N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide has several applications in scientific research:

    • Chemistry

      • Used as a building block in the synthesis of more complex molecules.
      • Studied for its reactivity and stability under different chemical conditions.
    • Biology

      • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
      • Used in studies to understand the interaction of small molecules with biological targets.
    • Medicine

      • Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
      • Studied for its pharmacokinetic and pharmacodynamic properties.
    • Industry

      • Potential applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

    Mechanism of Action

    The mechanism by which N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyclopropyl and methylthio groups may play crucial roles in binding affinity and specificity.

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide is unique due to the presence of both a cyclopropyl group and a methylthio substituent, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for further research.

    Properties

    IUPAC Name

    N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylsulfanylbenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H18N2OS/c1-21-16-5-3-2-4-15(16)17(20)19-10-12-8-14(11-18-9-12)13-6-7-13/h2-5,8-9,11,13H,6-7,10H2,1H3,(H,19,20)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DPXKRNAWTANCTO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CSC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3CC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H18N2OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    298.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.